molecular formula C22H32Cl2N2O4 B2755386 1-(4-Benzylpiperazin-1-yl)-3-(2,6-dimethoxyphenoxy)propan-2-ol dihydrochloride CAS No. 1216829-84-3

1-(4-Benzylpiperazin-1-yl)-3-(2,6-dimethoxyphenoxy)propan-2-ol dihydrochloride

Cat. No.: B2755386
CAS No.: 1216829-84-3
M. Wt: 459.41
InChI Key: KSEDGJYAUODKOP-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperazin-1-yl)-3-(2,6-dimethoxyphenoxy)propan-2-ol dihydrochloride is a synthetic organic compound characterized by a piperazine backbone substituted with a benzyl group at the 4-position and a propan-2-ol chain linked to a 2,6-dimethoxyphenoxy moiety. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-(2,6-dimethoxyphenoxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4.2ClH/c1-26-20-9-6-10-21(27-2)22(20)28-17-19(25)16-24-13-11-23(12-14-24)15-18-7-4-3-5-8-18;;/h3-10,19,25H,11-17H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEDGJYAUODKOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCC(CN2CCN(CC2)CC3=CC=CC=C3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Benzylpiperazin-1-yl)-3-(2,6-dimethoxyphenoxy)propan-2-ol dihydrochloride, with CAS number 1216829-84-3, is a compound that has garnered interest due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H32Cl2N2O4
  • Molecular Weight : 459.4 g/mol
  • Structure : The compound features a piperazine ring and a methoxyphenoxy moiety, which contribute to its biological interactions.

The compound's biological activity is primarily attributed to its interaction with various neurotransmitter systems. Notably, it has been studied for its potential effects on the serotonin and dopamine receptors, which are crucial in mood regulation and psychotropic activity.

Antidepressant Effects

Research indicates that compounds similar to 1-(4-benzylpiperazin-1-yl)-3-(2,6-dimethoxyphenoxy)propan-2-ol dihydrochloride exhibit antidepressant-like effects in animal models. These effects are believed to be mediated through the modulation of serotonin levels in the brain.

Neuroprotective Properties

Studies have suggested that this compound may possess neuroprotective properties. It has been shown to inhibit apoptosis in neuronal cells under oxidative stress conditions, potentially offering therapeutic benefits in neurodegenerative diseases.

Inhibition of STAT3 Activation

A significant finding is its role as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) activation. STAT3 is involved in various cellular processes including growth and apoptosis. Inhibition of STAT3 has implications for treating cancers and autoimmune diseases .

Case Studies

  • Antidepressant Activity : A study involving animal models demonstrated that administration of the compound led to a significant decrease in depressive-like behavior, as measured by the forced swim test .
  • Neuroprotection : In vitro studies showed that the compound could protect neuronal cells from oxidative damage induced by hydrogen peroxide, suggesting a mechanism that involves antioxidant activity .
  • STAT3 Inhibition : In vitro assays indicated that the compound effectively reduced STAT3 phosphorylation in cancer cell lines, leading to decreased cell proliferation and increased apoptosis .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
Antidepressant EffectsSerotonin modulation
Neuroprotective PropertiesInhibition of oxidative stress-induced apoptosis
STAT3 Activation InhibitionReduced phosphorylation of STAT3

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Moieties

Key Compounds and Features:

Compound Name Substituents/Modifications Biological Activity/Properties Reference
1-(4-Benzylpiperazin-1-yl)-3-(2,6-dimethoxyphenoxy)propan-2-ol dihydrochloride (Target Compound) 4-Benzylpiperazine, 2,6-dimethoxyphenoxy, dihydrochloride Limited data; inferred adrenoceptor modulation N/A
(2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Indol-5-yloxy, methoxymethyl, ethylamino chain Antiarrhythmic, α1/α2/β1-adrenoceptor binding
2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (Impurity B) Phenylpiperazine, triazolopyridinone Pharmaceutical impurity; structural analog
1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(2,6-dimethylphenoxy)ethoxy)propan-2-ol dihydrochloride Benzo[d][1,3]dioxolylmethyl, dimethylphenoxy, dihydrochloride Supplier-listed; likely adrenoceptor ligand

Analysis:

  • Piperazine Substitutions: The target compound’s 4-benzylpiperazine group distinguishes it from analogs with phenyl or benzo[d][1,3]dioxolylmethyl substituents. These substitutions influence receptor binding specificity; for example, benzo[d][1,3]dioxolylmethyl analogs may exhibit altered selectivity for serotonin or dopamine receptors .
  • Phenoxy Modifications: The 2,6-dimethoxyphenoxy group in the target compound contrasts with the 2-(2-methoxyphenoxy)ethylamino chain in compounds. The latter demonstrated α1/β1-adrenoceptor affinity (~50–100 nM Ki), suggesting that methoxy positioning critically impacts adrenergic activity .

Stereochemical and Hydrolytic Comparisons

Compounds like veratrylglycerol-β-syringyl ether (VSE) and its derivatives highlight the role of stereochemistry in pharmacological behavior:

  • Erythro vs. Threo Diastereomers: VSE1 (erythro) and VSE2 (threo) exhibit distinct hydrolysis kinetics (z1 = 1.000 vs. z2 = 0.841) and coupling constants (Jαβ = 7.0 Hz for both VSE isomers vs. 3.7–7.5 Hz for VS isomers) . This implies that the target compound’s stereochemistry (if present) could similarly affect metabolic stability or receptor interactions.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 1-(4-benzylpiperazin-1-yl)-3-(2,6-dimethoxyphenoxy)propan-2-ol dihydrochloride, and how are intermediates validated?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution and coupling reactions. For example, reacting 2,6-dimethoxyphenol with epichlorohydrin forms the phenoxy-propanol intermediate, followed by benzylpiperazine conjugation. Acidification with HCl yields the dihydrochloride salt.
  • Validation : Thin-layer chromatography (TLC) monitors reaction progress, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm structural integrity at each stage .

Q. Which analytical techniques are critical for confirming the compound’s purity and structural identity?

  • Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%). NMR (¹H/¹³C) resolves proton environments (e.g., benzylpiperazine vs. dimethoxyphenoxy groups), while Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups (e.g., hydroxyl, piperazine). X-ray crystallography may resolve stereochemistry .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodology : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon). Pre-dissolve in DMSO for biological assays to prevent hydrolysis. Conduct stability studies using accelerated degradation tests (e.g., thermal stress at 40°C for 14 days) to define shelf-life .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s GPCR interactions, and how can data contradictions be resolved?

  • Methodology : Use radioligand binding assays (e.g., with ³H-labeled antagonists) to quantify receptor affinity (Kd). For contradictions, validate via functional assays (e.g., cAMP accumulation for β-adrenergic receptors). Apply statistical models (e.g., Schild regression) to distinguish competitive vs. allosteric effects. Cross-reference with structural analogs (e.g., 3-(4-benzylpiperazin-1-yl)propanoic acid dihydrochloride) to identify substituent effects .

Q. How can reaction conditions be optimized to improve synthesis yield while minimizing impurities?

  • Methodology : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst ratio). For example, replacing THF with DMF may enhance benzylpiperazine coupling efficiency. Monitor impurities (e.g., unreacted epichlorohydrin) via GC-MS and mitigate using scavenger resins .

Q. What strategies ensure reproducibility in pharmacological studies across different cell lines or animal models?

  • Methodology : Standardize protocols using reference compounds (e.g., 4-nitrophenol for enzyme inhibition). Validate cross-model consistency via positive/negative controls (e.g., ketanserin for 5-HT2A antagonism). Use blinded, randomized block designs to reduce bias .

Q. How can environmental fate studies be integrated into preclinical research for this compound?

  • Methodology : Assess biodegradation using OECD 301 guidelines (e.g., dissolved organic carbon loss in activated sludge). Quantify bioaccumulation potential via octanol-water partition coefficients (log P). Cross-correlate with cytotoxicity data (e.g., Daphnia magna assays) to evaluate ecotoxicological risks .

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